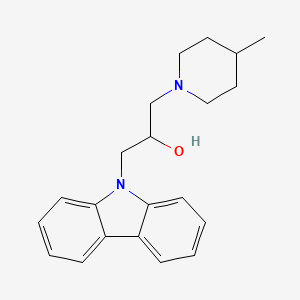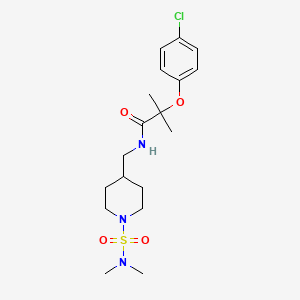![molecular formula C18H16F3NO4 B2445086 N-(2,4-dimethoxyphenyl)-3-[4-(trifluoromethoxy)phenyl]acrylamide CAS No. 882082-42-0](/img/structure/B2445086.png)
N-(2,4-dimethoxyphenyl)-3-[4-(trifluoromethoxy)phenyl]acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(2,4-dimethoxyphenyl)-3-[4-(trifluoromethoxy)phenyl]acrylamide” is a complex organic compound. It likely contains an acrylamide group, which is a functional group consisting of a vinyl group conjugated to an amide .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex, given the presence of multiple functional groups and aromatic rings . The exact structure would depend on the specific arrangement and bonding of these groups.
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the acrylamide group, which is known to participate in various chemical reactions . The electron-donating methoxy groups and the electron-withdrawing trifluoromethoxy group could also impact the compound’s reactivity.
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, its solubility could be influenced by the polar amide group and the nonpolar aromatic rings .
Wissenschaftliche Forschungsanwendungen
Synthesis and Polymerization Applications
Polymerization Reactions : Acrylamide derivatives, such as N-[(4-bromo-3,5-difluorine)phenyl]acrylamide, have been used as monomers for polymerization reactions, indicating the potential of similar compounds like N-(2,4-dimethoxyphenyl)-3-[4-(trifluoromethoxy)phenyl]acrylamide in industrial product and process design. The study by Yao et al. (2010) on solubility data for N-[(4-bromo-3,5-difluorine)phenyl]acrylamide provides insights into solid–liquid equilibrium essential for product design (Yao et al., 2010).
Controlled Radical Polymerization : The controlled radical polymerization of acrylamides containing amino acid moieties demonstrates the versatility of acrylamide derivatives in creating polymers with specific properties. Mori et al. (2005) synthesized homopolymers of N-acryloyl-l-phenylalanine methyl ester (A-Phe-OMe) via reversible addition−fragmentation chain transfer (RAFT) polymerization, showcasing the potential for functionalization and customization in polymer synthesis (Mori et al., 2005).
Thermoresponsive Polymers : Poly(N-isopropyl acrylamide) is a thermoresponsive polymer extensively investigated for drug delivery applications. The controlled, room-temperature RAFT polymerization of N-isopropylacrylamide (NIPAM) as reported by Convertine et al. (2004) suggests the potential for precise control over polymerization processes, which could be relevant for derivatives like N-(2,4-dimethoxyphenyl)-3-[4-(trifluoromethoxy)phenyl]acrylamide in targeted delivery systems (Convertine et al., 2004).
Stereospecific Polymerization : The polymerization of N,N-dialkylacrylamides, such as N,N-dimethylacrylamide (DMA), can be influenced by additives like Et2Zn, leading to polymers with narrow molecular weight distributions and varying degrees of isotacticity. This highlights the potential for manipulating the polymerization of acrylamide derivatives to achieve desired structural characteristics, as detailed in the study by Kobayashi et al. (1999) (Kobayashi et al., 1999).
Safety and Hazards
Eigenschaften
IUPAC Name |
(E)-N-(2,4-dimethoxyphenyl)-3-[4-(trifluoromethoxy)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3NO4/c1-24-14-8-9-15(16(11-14)25-2)22-17(23)10-5-12-3-6-13(7-4-12)26-18(19,20)21/h3-11H,1-2H3,(H,22,23)/b10-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIJOKURPUNMDQF-BJMVGYQFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C=CC2=CC=C(C=C2)OC(F)(F)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)NC(=O)/C=C/C2=CC=C(C=C2)OC(F)(F)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(diethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2445004.png)
![methyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate](/img/structure/B2445006.png)
![7-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}-3-phenylquinazoline-2,4(1H,3H)-dione](/img/structure/B2445007.png)

![6,7-Dihydro-5H-[1,3]oxazolo[4,5-c]pyridin-4-one](/img/structure/B2445015.png)


![1-[(3-Methylphenyl)carbamoyl]piperidine-3-carboxylic acid](/img/structure/B2445019.png)
![8-methoxy-2-methyl-3-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2445020.png)
![1-(Benzo[d][1,3]dioxol-5-yloxy)-3-(2-ethylpiperidin-1-yl)propan-2-ol hydrochloride](/img/structure/B2445021.png)
![N-[1-(4-Chlorophenyl)cyclopropyl]oxirane-2-carboxamide](/img/structure/B2445022.png)
![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methyl-3-nitrobenzamide](/img/structure/B2445023.png)

